molecular formula C23H21N3OS B2793452 N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide CAS No. 895008-52-3

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide

Cat. No.: B2793452
CAS No.: 895008-52-3
M. Wt: 387.5
InChI Key: OIHKBCKKQMUHCL-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide typically involves multiple steps. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted with other reagents to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-17-9-11-20-21(14-17)28-23(25-20)26(16-19-8-5-13-24-15-19)22(27)12-10-18-6-3-2-4-7-18/h2-9,11,13-15H,10,12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHKBCKKQMUHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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